molecular formula C18H18ClN3O2S B3464051 5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

Cat. No. B3464051
M. Wt: 375.9 g/mol
InChI Key: QOEDOEDENGLFQE-UHFFFAOYSA-N
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Description

The compound “5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and also has various functional groups attached to it, including an amide, a cyano group, and a chlorobenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the cyano group might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups would likely make it somewhat soluble in polar solvents .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(25-15)21-16(23)12-7-6-8-13(19)9-12/h6-9H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDOEDENGLFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Reactant of Route 2
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5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Reactant of Route 3
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5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Reactant of Route 4
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5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Reactant of Route 5
5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

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